5-Bromo-2-butoxybenzoic acid
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Overview
Description
5-Bromo-2-butoxybenzoic acid is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by a butoxy group. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxybenzoic acid typically involves the bromination of 2-butoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable catalyst and solvent. The reaction conditions are generally mild, and the process involves the following steps:
Bromination: 2-butoxybenzoic acid is treated with bromine in an organic solvent such as dichloromethane or chloroform, in the presence of a catalyst like iron(III) bromide.
Purification: The reaction mixture is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to mix 2-butoxybenzoic acid with bromine and a catalyst.
Continuous purification: Employing industrial-scale purification techniques such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include 5-azido-2-butoxybenzoic acid or 5-thiocyanato-2-butoxybenzoic acid.
Esterification: Products are esters such as 5-bromo-2-butoxybenzoate.
Reduction: The major product is 5-bromo-2-butoxybenzyl alcohol.
Scientific Research Applications
5-Bromo-2-butoxybenzoic acid is used in various scientific research applications:
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Chemical Synthesis: Used as a building block in organic synthesis for creating more complex molecules.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and butoxy group contribute to its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-isopropoxybenzoic acid
- 4-Butoxybenzoic acid
- 5-Bromo-2-thienylboronic acid
- 5-Bromo-2-furoic acid
- 2-Bromo-5-methylbenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-iodobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-2-butoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-bromo-2-butoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXOVWCSSBXAIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366433 |
Source
|
Record name | 5-bromo-2-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60783-92-8 |
Source
|
Record name | 5-bromo-2-butoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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